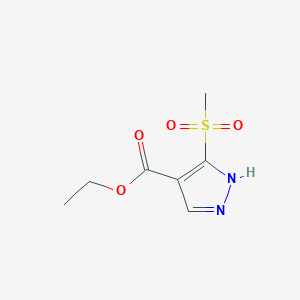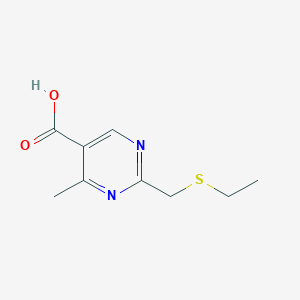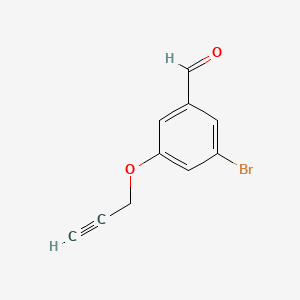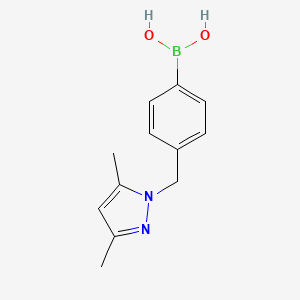
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound features a phenyl ring substituted with a boronic acid group and a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Attachment of the Pyrazole to the Phenyl Ring: The pyrazole ring is then attached to the phenyl ring through a methyl group. This can be achieved using a condensation reaction between the pyrazole and a benzyl halide.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be done using a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron is used in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pyrazole ring also contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target enzyme.
Comparación Con Compuestos Similares
Similar compounds to (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid include other boronic acids and pyrazole derivatives. Some examples are:
Phenylboronic acid: Lacks the pyrazole ring, making it less specific in its interactions.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylphenyl derivatives: These compounds may have different substituents on the phenyl ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the pyrazole ring, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H15BN2O2 |
|---|---|
Peso molecular |
230.07 g/mol |
Nombre IUPAC |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7,16-17H,8H2,1-2H3 |
Clave InChI |
UXDCWYBADAHEJK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CN2C(=CC(=N2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

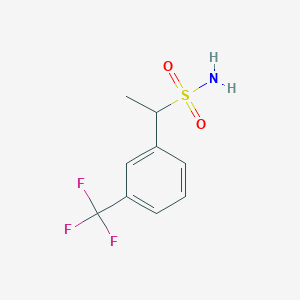
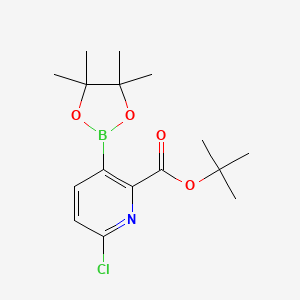
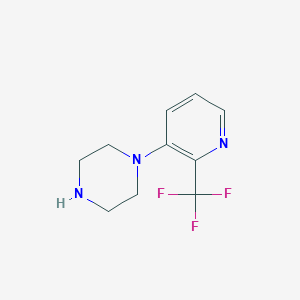
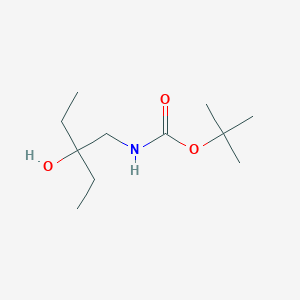
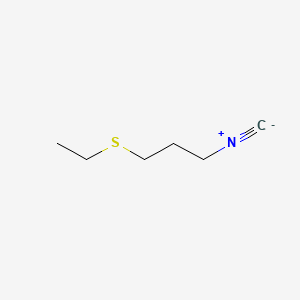
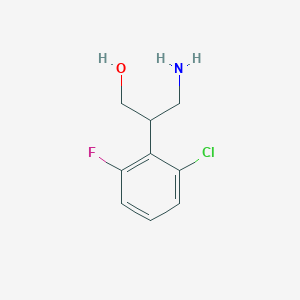
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
